molecular formula C11H12BrNO B11863882 7-Bromo-2-propylisoindolin-1-one

7-Bromo-2-propylisoindolin-1-one

Katalognummer: B11863882
Molekulargewicht: 254.12 g/mol
InChI-Schlüssel: IOHQAUFCVQGXLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-propylisoindolin-1-one is a chemical compound characterized by the presence of a bromine atom at the 7th position and a propyl group at the 2nd position on the isoindolin-1-one core. This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological and pharmacological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-propylisoindolin-1-one typically involves the bromination of 2-propylisoindolin-1-one. One common method is the reaction of 2-propylisoindolin-1-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-propylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 7-azido-2-propylisoindolin-1-one, 7-thio-2-propylisoindolin-1-one, and 7-alkoxy-2-propylisoindolin-1-one.

    Oxidation Reactions: Formation of N-oxides and other oxidized derivatives.

    Reduction Reactions: Formation of 2-propylisoindolin-1-one.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-propylisoindolin-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Bromo-2-propylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-2-propylisoindolin-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom may enhance the compound’s bioactivity, making it a valuable candidate for drug development .

Eigenschaften

Molekularformel

C11H12BrNO

Molekulargewicht

254.12 g/mol

IUPAC-Name

7-bromo-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C11H12BrNO/c1-2-6-13-7-8-4-3-5-9(12)10(8)11(13)14/h3-5H,2,6-7H2,1H3

InChI-Schlüssel

IOHQAUFCVQGXLT-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CC2=C(C1=O)C(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.